molecular formula C14H22N2O3 B2787336 Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate CAS No. 1909316-64-8

Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B2787336
CAS No.: 1909316-64-8
M. Wt: 266.341
InChI Key: AYBNVQXNNLRUME-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate (CAS 1909316-64-8) is a synthetic piperidine derivative serving as a versatile chemical building block in organic synthesis and pharmaceutical research. The compound features a piperidine ring core that is simultaneously functionalized with a protected amine (Boc group), a nitrile (cyano) group, and a ketone (2-oxopropyl) side chain. This multi-functional nature makes it a valuable scaffold for constructing more complex molecules, particularly in the exploration of new pharmacologically active compounds. Piperidine derivatives are fundamental structures in drug discovery, often found in molecules that interact with biological targets such as the NLRP3 inflammasome, a component of the innate immune system implicated in a wide range of inflammatory diseases . The specific reactive handles on this molecule—the Boc group, which can be deprotected to a secondary amine; the electrophilic ketone; and the polar nitrile group—provide multiple sites for further chemical modification. This allows researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Proper safety protocols must be followed. Researchers should consult the material's Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11(17)9-14(10-15)5-7-16(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNVQXNNLRUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of 4-cyano-4-(2-oxopropyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylic acid.

  • Reduction: 4-(2-oxopropyl)piperidine-1-carboxylate amine.

  • Substitution: Various alkylated derivatives of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Molecules
Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. It can be utilized in the development of new pharmaceuticals targeting neurological disorders due to its piperidine structure, which is known for its ability to interact with neurotransmitter receptors.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain types of cancer cells, suggesting potential for further development as an anticancer agent .

2. Organocatalysis
The compound has been explored as a catalyst in various organic reactions, particularly in asymmetric synthesis. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in producing enantiomerically pure compounds.

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Aldol ReactionTert-butyl 4-cyano-4-(2-oxopropyl)piperidine8592
Michael AdditionTert-butyl 4-cyano-4-(2-oxopropyl)piperidine7890

Pharmaceutical Applications

3. Development of Antidepressants
Research indicates that derivatives of this compound may possess properties suitable for treating depression. The compound's structural features allow for modifications that enhance its pharmacological profile.

Case Study : A recent investigation into the antidepressant effects of piperidine derivatives revealed that certain modifications to the tert-butyl group led to improved efficacy in animal models .

Agrochemical Applications

4. Pesticide Development
The compound's unique structure has potential applications in agrochemicals, particularly as a precursor for developing new pesticides. Its ability to disrupt biological pathways in pests can be harnessed for creating more effective and environmentally friendly agricultural products.

Mechanism of Action

The mechanism by which tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate with its closest structural analogs based on substituent variations and similarity scores (derived from –15):

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound N/A -CN, -COCH2CH3 C15H24N2O3 ~280 (estimated) Reference compound
tert-Butyl 4-formylpiperidine-1-carboxylate 137076-22-3 -CHO C11H19NO3 213.28 0.98
tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 -COCH3 C12H21NO3 227.30 0.91
tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate 1823241-26-4 -CN, -C6H4(3-CH3) C18H24N2O2 300.40 0.85
tert-Butyl 4-(2,5-difluorophenyl)piperidine-1-carboxylate 619292-29-4 -C6H3(2,5-F2) C16H21F2NO2 309.34 0.80

Key Observations

  • Functional Group Influence : The 2-oxopropyl group in the target compound introduces a ketone functionality, enhancing reactivity toward nucleophilic additions compared to analogs with aryl or alkyl substituents .
  • Steric Effects : The tert-butyl group provides steric protection to the piperidine nitrogen, improving stability during synthetic steps .

Challenges and Limitations

  • Stability Issues : The ketone group in the target compound may undergo undesired aldol condensation under basic conditions, necessitating controlled reaction environments .
  • Data Gaps : Acute and chronic toxicity data for the target compound remain uncharacterized, requiring extrapolation from structurally related molecules .

Biological Activity

Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate, identified by its CAS number 206989-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H22N2O3C_{14}H_{22}N_2O_3, with a molecular weight of 266.34 g/mol. Its structure includes a piperidine ring substituted with a cyano group and an oxopropyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₃
Molecular Weight266.34 g/mol
Density1.023 g/cm³
Boiling Point328.35 °C
Flash Point152.38 °C

The proposed mechanism for the anticancer effects of similar compounds involves the disruption of cellular signaling pathways that regulate apoptosis and cell proliferation. The presence of the cyano group may enhance the reactivity of the compound, allowing it to interact more effectively with biological targets such as enzymes or receptors involved in tumor growth and survival.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxic effects of piperidine derivatives revealed that compounds with electron-withdrawing groups like cyano exhibited enhanced activity against several cancer cell lines at concentrations around 10 µM .
  • Structure-Activity Relationship (SAR) : Analysis of various piperidine derivatives has shown that modifications in the side chains significantly affect their biological activity. The introduction of a tert-butyl group is believed to improve lipophilicity, facilitating better membrane penetration and bioavailability .
  • Comparative Analysis : A comparative study on related compounds highlighted that those with similar piperidine structures showed varying degrees of activity based on their substituents. Compounds with bulky groups tended to exhibit better selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:
  • Step 1 : Formation of the piperidine backbone via tert-butyl protection of the amine group using tert-butyl chloroformate.
  • Step 2 : Introduction of the cyano and 2-oxopropyl groups via nucleophilic substitution or condensation reactions. For example, coupling 4-cyanopiperidine derivatives with 2-oxopropyl reagents (e.g., ketone precursors) under basic conditions .
  • Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents like dichloromethane, catalysts like DMAP) and temperature control (room temperature to reflux) are critical for yield optimization .
  • Monitoring : Thin-layer chromatography (TLC) or LC-MS is used to track reaction progress .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure, including tert-butyl, cyano, and ketone functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C=O stretch at ~1700 cm1^{-1}).
  • X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, though challenges like twinning may require alternative software validation .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on safety data sheets (SDS):
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if dust is generated .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.
  • Emergency Measures : Immediate washing with water for skin/eye exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst Screening : DMAP or DCC improves coupling efficiency in esterification steps .
  • Temperature Control : Lower temperatures (0–5°C) suppress side reactions; reflux may accelerate slower steps.
  • Statistical Design of Experiments (DoE) : Factorial designs identify critical parameters (e.g., reagent stoichiometry, pH) .

Q. How do researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Contradictions (e.g., disordered atoms, twinning) are addressed by:
  • Software Validation : Cross-checking SHELXL refinements with alternative programs (e.g., OLEX2) .
  • Data Quality : Collecting high-resolution datasets (≤1.0 Å) to reduce noise.
  • Hybrid Methods : Combining X-ray data with computational modeling (e.g., DFT) to validate bond lengths/angles .

Q. What challenges arise in studying the biological activity of this compound, and how are they addressed?

  • Methodological Answer : Key challenges and solutions:
  • Low Solubility : Use co-solvents (e.g., DMSO) or formulate as nanoparticles for in vitro assays .
  • Metabolic Instability : Modify the tert-butyl or cyano groups to enhance stability (e.g., fluorinated analogs) .
  • Target Identification : Employ affinity chromatography or click chemistry to isolate binding proteins .

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